1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol
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Overview
Description
1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol is a complex organic compound that features a trifluoromethyl group, a chlorinated pyridine ring, and a piperidine-pyrrolidine framework.
Preparation Methods
The synthesis of 1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: The trifluoromethyl group is introduced into the pyridine ring through a condensation reaction with a chlorinated counterpart.
Piperidine ring formation: The piperidine ring is synthesized separately and then coupled with the pyridine derivative.
Pyrrolidine ring addition: The final step involves the addition of the pyrrolidine ring to the piperidine-pyridine framework under specific reaction conditions, such as the use of ammonium hydroxide and sodium periodate at elevated temperatures.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and chlorinated pyridine ring contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl and chlorinated pyridine derivatives, such as:
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of agrochemicals.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in drug discovery for their biological activity.
Imidazole derivatives: Known for their broad range of chemical and biological properties, imidazole-containing compounds are used in various therapeutic applications.
The uniqueness of 1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol lies in its combined structural features, which provide a distinct set of chemical and biological properties .
Properties
IUPAC Name |
1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClF3N3O/c16-13-7-10(15(17,18)19)8-20-14(13)21-4-1-11(2-5-21)22-6-3-12(23)9-22/h7-8,11-12,23H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEKLIXOZURLAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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